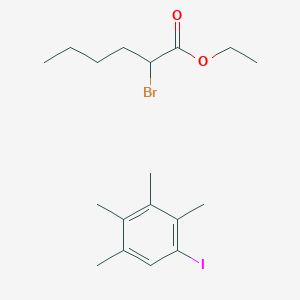
Ethyl 2-bromohexanoate;1-iodo-2,3,4,5-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromohexanoate: is an organic compound with the molecular formula C8H15BrO2. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds . 1-iodo-2,3,4,5-tetramethylbenzene is another organic compound with the molecular formula C10H13I. It is used in various chemical reactions and serves as an intermediate in organic synthesis .
Vorbereitungsmethoden
Ethyl 2-bromohexanoate: can be synthesized through the bromination of ethyl hexanoate. The reaction involves the use of bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). The reaction is typically carried out under inert conditions to prevent unwanted side reactions .
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared through the iodination of 2,3,4,5-tetramethylbenzene. This process involves the use of iodine and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is usually conducted under mild conditions to ensure selective iodination .
Analyse Chemischer Reaktionen
Ethyl 2-bromohexanoate: undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Reduction: It can be reduced to ethyl hexanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to ethyl 2-bromohexanoic acid using oxidizing agents like potassium permanganate (KMnO4).
1-iodo-2,3,4,5-tetramethylbenzene: undergoes:
Electrophilic substitution: It reacts with electrophiles to form substituted products.
Coupling reactions: It can participate in Suzuki and Heck coupling reactions to form biaryl compounds.
Oxidation: It can be oxidized to form corresponding iodinated benzoic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromohexanoate: is widely used in organic synthesis for the preparation of various compounds, including:
Pharmaceutical intermediates: It is used in the synthesis of drugs and active pharmaceutical ingredients.
Agricultural chemicals: It is used in the production of pesticides and herbicides.
Polymer chemistry: It is used in the synthesis of polymers and resins.
1-iodo-2,3,4,5-tetramethylbenzene: is used in:
Material science: It is used in the synthesis of advanced materials and polymers.
Medicinal chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
Catalysis: It is used as a catalyst in various organic reactions.
Wirkmechanismus
Ethyl 2-bromohexanoate: exerts its effects through nucleophilic substitution reactions. The bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. This process is facilitated by the presence of a base, which deprotonates the nucleophile, making it more reactive .
1-iodo-2,3,4,5-tetramethylbenzene: acts as an electrophile in various chemical reactions. The iodine atom is replaced by a nucleophile, leading to the formation of new substituted products. The reaction is typically facilitated by the presence of a catalyst or an oxidizing agent .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromohexanoate: can be compared with similar compounds such as ethyl 2-chlorohexanoate and ethyl 2-iodohexanoate. While all these compounds undergo nucleophilic substitution reactions, the reactivity varies depending on the halogen atom. Bromine is more reactive than chlorine but less reactive than iodine .
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as 1-iodo-3,5-dimethylbenzene and 1-iodo-4-methylbenzene. The presence of multiple methyl groups in 1-iodo-2,3,4,5-tetramethylbenzene makes it more sterically hindered, affecting its reactivity in electrophilic substitution reactions .
Eigenschaften
Molekularformel |
C18H28BrIO2 |
|---|---|
Molekulargewicht |
483.2 g/mol |
IUPAC-Name |
ethyl 2-bromohexanoate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C8H15BrO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-5-6-7(9)8(10)11-4-2/h5H,1-4H3;7H,3-6H2,1-2H3 |
InChI-Schlüssel |
FWZWFYVYPOBTGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)OCC)Br.CC1=CC(=C(C(=C1C)C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


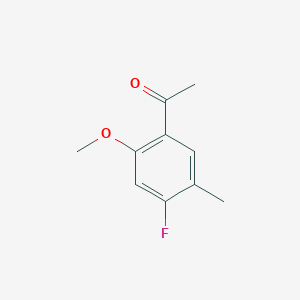


![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)


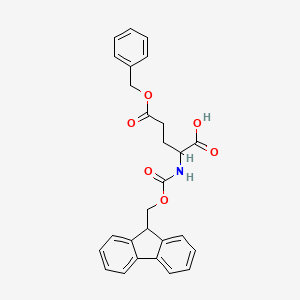
![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)

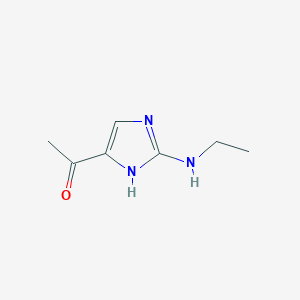

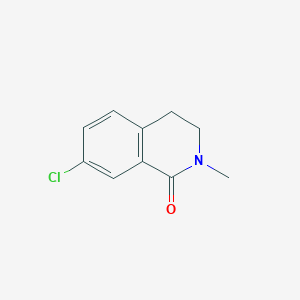
![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)

